molecular formula C9H9N3O2S B083708 1-Tosyl-1H-1,2,4-triazole CAS No. 13578-51-3

1-Tosyl-1H-1,2,4-triazole

Cat. No. B083708
CAS RN: 13578-51-3
M. Wt: 223.25 g/mol
InChI Key: GFWABQNSSIQCLB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-tosyl-1H-1,2,4-triazole derivatives can be achieved through various methods. Rh(II)-catalyzed cycloadditions of 1-tosyl 1,2,3-triazoles with 2H-azirines allow for the efficient synthesis of polysubstituted derivatives (Wang, Lei, & Tang, 2015). Additionally, metal-free conditions using tosyl azide with primary amines and 1,3-dicarbonyl compounds have been utilized for the synthesis of 1,2,3-triazole derivatives (Guo et al., 2019).

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole has been determined by gas phase electron diffraction, which provided detailed information on intermolecular distances and bond angles, forming the basis for understanding the structure of 1-tosyl-1H-1,2,4-triazole (Chiang & Lu, 1977).

Chemical Reactions and Properties

1-Tosyl-1H-1,2,4-triazoles participate in various chemical reactions, including transannulation reactions that convert them into different heterocycles (Chuprakov, Kwok, & Fokin, 2013). These compounds serve as precursors for the synthesis of complex molecules due to their reactive nature and ability to form diverse chemical bonds.

Scientific Research Applications

  • Pharmaceutical Applications : Triazole derivatives, including 1-Tosyl-1H-1,2,4-triazole, are of great importance for preparing new drugs with diverse biological activities. These compounds have been studied for their potential as anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, antiviral agents, and for activity against several neglected diseases (Ferreira et al., 2013).

  • Synthesis of Polysubstituted Compounds : Research has shown that 1-tosyl 1,2,3-triazoles can be used in Rh(II)-catalyzed cycloadditions with 2H-azirines, enabling the efficient synthesis of polysubstituted 3-aminopyrroles and 1,2-dihydropyrazines (Wang, Lei, & Tang, 2015).

  • Enhancement of Proton Conduction : 1H-1,2,4-triazole has been reported as an active group to enhance proton conduction in liquid electrolytes and polymer electrolyte membranes, showing stability under fuel cell operating conditions (Li et al., 2005).

  • Supramolecular Interactions : 1,2,3-triazoles, including derivatives of 1-Tosyl-1H-1,2,4-triazole, are utilized in supramolecular and coordination chemistry due to their diverse supramolecular interactions (Schulze & Schubert, 2014).

  • Antimicrobial Activity : New 1,2,4-triazole-3-thiol metronidazole derivatives have been synthesized and shown to have antiparasitic, antibacterial, and antifungal activity (Saadeh et al., 2010).

  • Antifungal Activity in Agriculture : Novel 1,2,4-triazole derivatives containing 1,2,3-thiadiazole moieties have been synthesized and shown to have good fungicidal activities against various plant pathogens (Sun et al., 2013).

  • Energetic Materials : The amination of certain triazoles, such as 1,3,4,5-tetraamino-1,2,4-triazolium cation derivatives, can yield energetic salts with high heats of formation and detonation velocities, useful in materials science (Yocca et al., 2021).

  • Corrosion Inhibition : Triazole compounds, including 1-Tosyl-1H-1,2,4-triazole, have been studied for their potential in inhibiting copper corrosion, especially in chloride solutions (Li et al., 2018).

Safety And Hazards

The safety information for 1-Tosyl-1H-1,2,4-triazole includes the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 and H319 . Precautionary statements include P305, P351, and P338 .

properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2S/c1-8-2-4-9(5-3-8)15(13,14)12-7-10-6-11-12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFWABQNSSIQCLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30393134
Record name 1-(4-Methylbenzene-1-sulfonyl)-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30393134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Tosyl-1H-1,2,4-triazole

CAS RN

13578-51-3
Record name 1-(4-Methylbenzene-1-sulfonyl)-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30393134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(p-Toluenesulfonyl)-1,2,4-triazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
B SB, S Naveen, CS Anandakumar… - Analytical Sciences: X …, 2007 - jstage.jst.go.jp
The title compound was synthesized and the structure was investigated by X-ray crystallography. The compound crystallizes in the monoclinic crystal class in the space group P21/c with …
Number of citations: 2 www.jstage.jst.go.jp
F YAYLACI KARAHALİL, N Gümrükçüoğlu… - Future Visions …, 2021 - avesis.ktu.edu.tr
In this study, inhibition of human carbonic anhydrase (h CAI) enzyme was investigated in four different organic synthesis compounds. Two of these compounds are [(4-amino-3-phenyl-5-…
Number of citations: 3 avesis.ktu.edu.tr
E Kazakova, TR Lane, T Jones, AC Puhl, O Riabova… - ACS …, 2023 - ACS Publications
Yellow fever virus (YFV) transmitted by infected mosquitoes causes an acute viral disease for which there are no approved small-molecule therapeutics. Our recently developed …
Number of citations: 0 pubs.acs.org
A Cervantes-Reyes, JJ García-Vanegas… - Journal of Molecular …, 2023 - Elsevier
The first crystal structures of 1-sulfonyl-1,2,3-triazoles are described and studied by X-ray diffraction analyses. The referred compounds displayed C–H···O and C–H···N interactions on 1,…
Number of citations: 2 www.sciencedirect.com
L Fu, X Bao, S Li, L Wang, Z Liu, W Chen, Q Xia… - Tetrahedron, 2017 - Elsevier
NBS or NIS mediated direct Ssingle bondN bond formation between azoles and sodium sulfinates is described. The reaction shows good substrate scope and tolerates a wide range of …
Number of citations: 23 www.sciencedirect.com
S Behrouz, MNS Rad… - Journal of Chemical …, 2016 - journals.sagepub.com
Treatment of aminium carboxylates with N-(p-toluenesulfonyl)imidazole in the presence of triethylamine in DMF at 100 C afforded the corresponding amides in good to excellent yields. …
Number of citations: 8 journals.sagepub.com

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